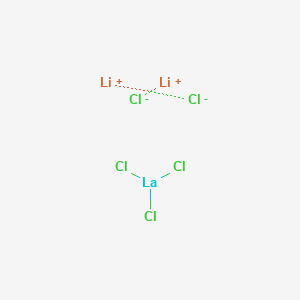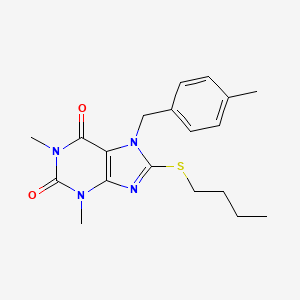
(dppf)Ni(o-tolyl)Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (dppf)Ni(o-tolyl)Cl is a nickel-based complex that includes 1,1’-bis(diphenylphosphino)ferrocene (dppf) as a ligand and an ortho-tolyl group. This compound is known for its stability in air and its utility as a precatalyst in various chemical reactions, particularly in the formation of carbon-nitrogen bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (dppf)Ni(o-tolyl)Cl can be synthesized from the ligand exchange reaction between bis(triphenylphosphine)nickel(II) chloride and 1,1’-bis(diphenylphosphino)ferrocene in tetrahydrofuran at room temperature . The reaction typically yields the desired product in high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger production volumes.
Analyse Des Réactions Chimiques
Types of Reactions: (dppf)Ni(o-tolyl)Cl is primarily involved in cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds. It can undergo various types of reactions, including:
Amination: The compound is effective in the amination of aryl chlorides, sulfamates, mesylates, and triflates.
Substitution: It can participate in substitution reactions where the ortho-tolyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Amination Reactions: Typically involve the use of amines and a base under optimized conditions to achieve high yields.
Substitution Reactions: Often require the presence of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products: The major products formed from these reactions are typically arylamines or substituted aryl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(dppf)Ni(o-tolyl)Cl has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which (dppf)Ni(o-tolyl)Cl exerts its effects involves the activation of the nickel center, which then facilitates the formation of carbon-nitrogen bonds. The compound undergoes comproportionation with active nickel(0) species to form nickel(I) intermediates, which are crucial for the catalytic cycle . These intermediates then participate in the amination or substitution reactions, leading to the formation of the desired products.
Comparaison Avec Des Composés Similaires
- Bis(triphenylphosphine)nickel(II) chloride
- 1,1’-Bis(diphenylphosphino)ferrocene
- Nickel(II) chloride
Uniqueness: (dppf)Ni(o-tolyl)Cl is unique due to its air stability and high efficiency as a precatalyst in cross-coupling reactions. Its ability to form stable nickel(I) intermediates sets it apart from other nickel-based catalysts, making it particularly valuable in reactions involving sensitive substrates .
Propriétés
Formule moléculaire |
C41H35ClFeNiP2- |
|---|---|
Poids moléculaire |
739.7 g/mol |
InChI |
InChI=1S/2C17H14P.C7H7.ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;/h2*1-14H;2-5H,1H3;1H;;/q;;-1;;;+1/p-1 |
Clé InChI |
CLXLMVJNHDSIME-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Ni].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)
![4-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053691.png)
![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053699.png)




![2-[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B12053723.png)
![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B12053725.png)
![2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid](/img/structure/B12053740.png)
